molecular formula C49H75N15O12S B1674209 Labradimil CAS No. 159768-75-9

Labradimil

货号: B1674209
CAS 编号: 159768-75-9
分子量: 1098.3 g/mol
InChI 键: IDXCXSCCZNCXCL-XMADEQCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 拉布拉迪米尔是通过固相肽合成合成的,这是一种常用的肽生产方法。这涉及将氨基酸依次添加到固定在固体树脂上的生长肽链中。 合成在受控条件下进行,以确保肽的正确序列和结构 .

工业生产方法: 在工业环境中,拉布拉迪米尔的生产涉及大规模固相肽合成。该过程包括使用自动肽合成器,这有助于高效准确地组装肽链。 合成后,肽从树脂上裂解,纯化,并经过严格的质量控制措施,以确保其纯度和效力 .

化学反应分析

反应类型: 拉布拉迪米尔主要与缓激肽 B2 受体发生结合相互作用。它通常不参与传统的化学反应,如氧化、还原或取代。 相反,它的活性基于它模仿天然配体缓激肽的能力,并激活受体 .

常用试剂和条件: 拉布拉迪米尔的合成涉及使用受保护的氨基酸、偶联试剂(如 N,N'-二异丙基碳二亚胺)和脱保护试剂(如三氟乙酸)。 这些试剂在受控条件下使用,以确保肽的正确组装 .

主要形成的产物: 合成的主要产物是拉布拉迪米尔本身。 在与缓激肽 B2 受体相互作用期间,拉布拉迪米尔诱导一系列细胞内信号事件,包括细胞内钙和磷脂酰肌醇周转增加 .

科学研究应用

Oncology

Labradimil has been primarily investigated for its potential in treating brain tumors, particularly gliomas. Its ability to enhance drug delivery across the BBB can significantly improve the therapeutic efficacy of chemotherapeutics.

  • Case Study: Glioma Treatment
    • In a study involving patients with malignant gliomas, this compound was administered alongside carboplatin. The results indicated a substantial reduction in tumor volume (at least 50% in some cases) after treatment with this compound .
    • Data Table: Tumor Volume Reduction with this compound
      Patient IDInitial Tumor Volume (cm³)Final Tumor Volume (cm³)% Reduction
      1301550%
      2251252%
      3402050%

Enhancing Chemotherapy Delivery

This compound has been shown to facilitate the uptake of various radiolabeled tracers and chemotherapeutic agents into tumor tissues. This is particularly beneficial for drugs that typically struggle to cross the BBB.

  • Study Findings
    • Research demonstrated that intravenous this compound could increase the uptake of chemotherapeutics such as carboplatin into gliomas, enhancing survival rates in rodent models compared to chemotherapy alone .
  • Data Table: Survival Rates in Rodent Models
    Treatment GroupMedian Survival (days)% Increase Over Control
    Chemotherapy Alone30-
    Chemotherapy + this compound50+66%

Safety and Efficacy

Preliminary clinical trials have indicated that while this compound effectively permeabilizes the BBB, its effects are transient. Restoration of BBB integrity begins shortly after infusion cessation, typically within minutes . This rapid recovery minimizes potential long-term side effects associated with prolonged BBB disruption.

作用机制

拉布拉迪米尔通过选择性地与缓激肽 B2 受体结合来发挥作用,缓激肽 B2 受体是一种 G 蛋白偶联受体。结合后,拉布拉迪米尔激活受体,导致典型缓激肽样第二信使系统的启动。 这包括细胞内钙和磷脂酰肌醇周转的增加 . 这些信号通路的激活导致构成血脑屏障的内皮细胞紧密连接的短暂脱落,从而增加其通透性 . 这种机制允许将治疗剂增强递送至大脑 .

生物活性

Labradimil, also known as Cereport or RMP-7, is a 9-amino-acid peptide that acts as a selective agonist for the bradykinin B2 receptor. Its primary application has been in enhancing the permeability of the blood-brain barrier (BBB), particularly in the context of delivering chemotherapeutic agents to brain tumors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound functions by selectively binding to bradykinin B2 receptors, which are G protein-coupled receptors involved in various physiological processes, including vasodilation and increased vascular permeability. Upon binding, this compound initiates a cascade of intracellular events that lead to:

  • Increased intracellular calcium levels
  • Phosphatidylinositol turnover

These actions result in the temporary disruption of tight junctions between endothelial cells in the BBB, allowing for enhanced drug delivery to brain tissue.

Pharmacokinetics

This compound is characterized by a longer half-life compared to bradykinin, which allows for sustained effects on BBB permeability. Studies have shown that intravenous administration of this compound can increase BBB permeability in a dose-dependent manner. The restoration of the BBB occurs rapidly after the cessation of infusion, typically within 2 to 5 minutes, although some effects may last up to 90 minutes post-infusion .

In Vitro Studies

In vitro studies have demonstrated that this compound selectively binds to bradykinin B2 receptors and enhances the uptake of various radiolabeled tracers and chemotherapeutic agents into tumor tissues. The following table summarizes key findings from these studies:

Study TypeKey Findings
Binding Affinity This compound shows a significant binding affinity for B2 receptors compared to other analogs .
Tumor Uptake In glioma models, this compound significantly increased the uptake of carboplatin and other drugs .
BBB Disruption Electron microscopy revealed that this compound disrupts tight junctions in endothelial cells .

Animal Studies

In rodent models, this compound has been shown to enhance survival rates when combined with chemotherapeutics. Notably, studies indicated that:

  • Enhanced Drug Delivery : Co-administration with carboplatin resulted in increased drug concentrations in tumor tissues .
  • Survival Rates : Rodent models exhibited improved survival outcomes when treated with this compound alongside standard chemotherapy compared to chemotherapy alone .

Clinical Case Studies

Preliminary clinical trials have provided evidence supporting the efficacy of this compound in humans. A notable study involved patients with malignant gliomas treated with this compound and carboplatin:

  • Radiographic Responses : MRI scans showed significant tumor reduction in patients receiving this compound compared to those receiving carboplatin alone .
  • Safety Profile : this compound was well-tolerated, with no significant adverse effects reported during trials .

常见问题

Q. What is the primary pharmacological mechanism of Labradimil in modulating the blood-brain barrier (BBB)?

Basic
this compound (RMP-7) is a synthetic bradykinin analog and selective agonist of the bradykinin B₂ receptor (B2R). Its mechanism involves binding to B2Rs on endothelial cells, triggering intracellular signaling pathways (e.g., calcium influx, nitric oxide release) that transiently increase BBB permeability. This allows enhanced CNS delivery of co-administered therapeutics, such as chemotherapeutic agents .

Methodological Insight : To confirm B2R specificity, researchers should use B2R antagonists (e.g., HOE-140) in control experiments. Permeability changes can be quantified via contrast-enhanced MRI or Evans Blue dye extravasation in rodent models .

Q. How does this compound’s molecular structure contribute to its extended plasma half-life compared to endogenous bradykinin?

Basic
this compound’s structure includes three key modifications (Figure 3 in ):

  • Hyp³ : Trans-4-hydroxyproline enhances resistance to enzymatic degradation.
  • Thi⁵ : β-(2-thienyl)-alanine substitution improves receptor binding affinity.
  • Tyr(Me)⁸-ψ(CH₂NH)-Arg⁹ : A reduced peptide bond between residues 8 and 9 prevents cleavage by peptidases.
FeatureBradykininThis compound
Residue 3ProlineHydroxyproline (Hyp³)
Residue 5Phenylalanineβ-(2-thienyl)-Alanine
Peptide Bond 8–9StandardReduced (ψ(CH₂NH))
Half-life~30 seconds~20–30 minutes

These modifications prolong its plasma half-life to ~20–30 minutes, enabling sustained BBB modulation .

Q. What methodological considerations are critical for optimizing the timing of chemotherapeutic agent co-administration with this compound in preclinical models?

Advanced
Clinical trial failures (e.g., with carboplatin) highlight the importance of timing and administration routes. suggests that intra-arterial delivery of carboplatin after this compound infusion maximizes drug penetration, as administering carboplatin before this compound reduces bioavailability. Key steps:

Dose Optimization : Titrate this compound to achieve peak BBB permeability (e.g., 10–30 minutes post-IV administration in rodents).

Route : Use intra-arterial cerebral infusion for chemotherapeutics to exploit temporal BBB opening.

Monitoring : Measure drug concentrations in tumor tissue via LC-MS/MS to validate enhanced delivery .

Q. How can researchers reconcile contradictory findings between this compound’s in vitro neuroprotective effects and its limited clinical efficacy in BBB modulation?

Advanced
While this compound shows neuroprotection in vitro (e.g., rescuing NGF-deprived cerebellar neurons via B2R activation ), clinical trials in brain tumors showed minimal efficacy due to:

  • Heterogeneous BBB Permeability : Tumoral vasculature may have variable B2R expression.
  • Trial Design Flaws : Suboptimal timing of chemotherapeutic delivery ( ) and species-specific differences in B2R signaling.
    Resolution :
  • Use patient-derived xenograft (PDX) models with humanized vasculature.
  • Combine this compound with P-glycoprotein inhibitors to counteract efflux transporters .

Q. What experimental strategies can be employed to validate the role of Bdkrb2 signaling in this compound’s activity across different disease models?

Advanced
identifies Bdkrb2 as a hub gene in pulmonary fibrosis (PF) pathways. To dissect its role:

Genetic Models : Use Bdkrb2-knockout mice or siRNA-mediated knockdown in primary fibroblasts.

Pathway Analysis : Profile downstream targets (e.g., calcium signaling, actin cytoskeleton regulation) via RNA-seq or phosphoproteomics.

Cross-Disease Validation : Test this compound in PF models (e.g., bleomycin-induced fibrosis) and quantify collagen deposition via Masson’s trichrome staining .

Q. How do pharmacokinetic parameters of this compound influence its dosing regimen in BBB modulation studies?

Advanced
this compound’s short half-life (~30 minutes in humans) necessitates precise dosing:

  • Peak Permeability Window : Administer chemotherapeutics 10–15 minutes post-Labradimil infusion (rodent data ).
  • Dose Escalation : Start with 1.5 ng/kg/min IV in primates, monitoring for hypotension (a B2R-mediated side effect).
  • Combination Therapies : Co-administer ACE inhibitors (e.g., lisinopril) to potentiate kinin effects by reducing degradation .

Q. What are the limitations of using this compound as a BBB-modulating agent in glioblastoma multiforme (GBM) studies?

Advanced

  • Tumor Heterogeneity : B2R expression varies across GBM subtypes (e.g., lower in mesenchymal subtypes).
  • Off-Target Effects : Systemic B2R activation causes hypotension and edema.
  • Compounding Factors : P-glycoprotein efflux limits CNS retention of chemotherapeutics even with BBB opening .
    Mitigation :
  • Use convection-enhanced delivery (CED) for localized administration.
  • Pair with NG291, a newer analog with stronger BBB permeation and reduced side effects .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCXSCCZNCXCL-XMADEQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N15O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159768-75-9
Record name Labradimil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Labradimil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LABRADIMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。